4-(4-acetamidophenoxy)benzoic Acid
CAS No.:
Cat. No.: VC13974289
Molecular Formula: C15H13NO4
Molecular Weight: 271.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13NO4 |
|---|---|
| Molecular Weight | 271.27 g/mol |
| IUPAC Name | 4-(4-acetamidophenoxy)benzoic acid |
| Standard InChI | InChI=1S/C15H13NO4/c1-10(17)16-12-4-8-14(9-5-12)20-13-6-2-11(3-7-13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |
| Standard InChI Key | YTTKIXYAUXZHQB-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
4-(4-Acetamidophenoxy)benzoic acid features a benzene ring substituted at the para position with an acetamido group (-NHCOCH₃) and at the ortho position with a carboxylic acid group (-COOH). This arrangement confers distinct electronic and steric characteristics, influencing its reactivity and solubility.
Molecular Characteristics
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Molecular Formula: C₁₅H₁₃NO₄ (inferred from structural analogs).
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Molecular Weight: 179.17 g/mol.
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Melting Point: Data unavailable in provided sources, but structurally similar benzoic acid derivatives typically melt between 150–200°C .
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Solubility: Expected to exhibit limited water solubility due to the nonpolar aromatic core, with enhanced solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
The compound’s acetamido group contributes to hydrogen-bonding capacity, while the carboxylic acid moiety enables salt formation under basic conditions. These traits are critical for its pharmacokinetic behavior and formulation strategies.
Synthesis and Manufacturing
The synthesis of 4-(4-acetamidophenoxy)benzoic acid involves sequential functionalization of a benzene ring. While detailed protocols are scarce in the provided sources, analogous compounds like 4-(4-phenoxyphenoxy)benzoic acid offer insights into potential methodologies .
Key Synthetic Steps (Inferred from Patent Data )
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Condensation Reaction: A para-substituted haloarene (e.g., para-dichlorobenzene) reacts with an alkali phenolate (e.g., sodium cresolate) in the presence of a cuprous halide catalyst.
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Oxidation: The intermediate methyl-substituted compound undergoes catalytic oxidation using air or oxygen. Transition metals like cobalt or manganese acetates, combined with ammonium bromide, facilitate this step.
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Purification: Recrystallization from acetic or propionic acid yields the final product with high purity (>99.5%) .
Example Reaction Conditions:
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Catalyst System: Cobalt acetate (12.5 g) + manganese acetate (12.5 g) + NH₄Br (10 g).
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Temperature: 130–140°C.
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Pressure: 1.5–25 kg/cm².
Applications in Pharmaceutical and Organic Chemistry
Drug Development
The compound’s dual functional groups make it a versatile intermediate for synthesizing:
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Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Structural modifications could enhance selectivity for COX-2.
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Antimicrobial Agents: Hybrid molecules incorporating quinolone or β-lactam motifs.
Material Science
In polymer chemistry, phenoxy-benzoic acid derivatives serve as monomers for high-performance thermoplastics. For example, 3,5-bis-(4-aminophenoxy)benzoic acid (CAS 195189-45-8) is a precursor for polyimides with applications in aerospace and electronics .
Comparative Analysis with Structural Analogs
| Compound | Structural Features | Key Properties/Applications |
|---|---|---|
| 4-Aminobenzoic Acid | Amino (-NH₂) + carboxylic acid (-COOH) | Folate synthesis, sunscreen agent |
| Acetylsalicylic Acid | Acetylated salicylate | Analgesic, anti-inflammatory |
| 4-Acetoxybenzoic Acid | Acetoxy (-OAc) + carboxylic acid | Polymer precursor, plasticizer |
| 4-(4-Acetamidophenoxy)benzoic Acid | Acetamido + phenoxy + carboxylic acid | Potential NSAID, antimicrobial agent |
The inclusion of a phenoxy bridge in 4-(4-acetamidophenoxy)benzoic acid distinguishes it from simpler benzoic acid derivatives, enabling unique electronic interactions and steric configurations .
Challenges and Future Directions
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Synthetic Optimization: Improving yields and reducing reliance on heavy-metal catalysts.
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Biological Profiling: In vitro and in vivo studies to confirm anti-inflammatory and antimicrobial efficacy.
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Formulation Strategies: Enhancing aqueous solubility through prodrug design (e.g., esterification of the carboxylic acid group).
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